2-(Diphenylmethanesulfinyl)-N-ethylacetamide
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Overview
Description
2-(Diphenylmethanesulfinyl)-N-ethylacetamide is an organic compound that belongs to the class of sulfoxides It is characterized by the presence of a sulfinyl group attached to a diphenylmethane moiety and an ethylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylmethanesulfinyl)-N-ethylacetamide typically involves the reaction of diphenylmethane with sulfinyl chloride to form diphenylmethanesulfinyl chloride. This intermediate is then reacted with N-ethylacetamide under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylmethanesulfinyl)-N-ethylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Diphenylmethanesulfinyl)-N-ethylacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfoxide and sulfone derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Diphenylmethanesulfinyl)-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The sulfinyl group can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Diphenylmethane: A simpler compound with a similar diphenylmethane moiety but lacking the sulfinyl and ethylacetamide groups.
Sulfoxides: Compounds with a sulfinyl group attached to different organic moieties.
Sulfones: Compounds with a sulfone group, which is a fully oxidized form of the sulfinyl group.
Uniqueness
2-(Diphenylmethanesulfinyl)-N-ethylacetamide is unique due to the presence of both the sulfinyl and ethylacetamide groups, which confer distinct chemical and biological properties
Properties
CAS No. |
90280-10-7 |
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Molecular Formula |
C17H19NO2S |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
2-benzhydrylsulfinyl-N-ethylacetamide |
InChI |
InChI=1S/C17H19NO2S/c1-2-18-16(19)13-21(20)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,17H,2,13H2,1H3,(H,18,19) |
InChI Key |
BWLLCJLGTQMDAB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CS(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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